molecular formula C21H19ClN4O3 B12152314 methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12152314
M. Wt: 410.9 g/mol
InChI Key: QFNJSHSQTTUUNP-UHFFFAOYSA-N
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Description

Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic small molecule characterized by its imidazo[4,5-c]pyridine core, a 3-chlorophenyl substituent, and a methyl benzoate group. Imidazo-pyridine derivatives are frequently explored for their kinase inhibitory properties, enzyme modulation, or roles in apoptosis pathways . The 3-chlorophenyl group may enhance lipophilicity and target binding, while the benzoate ester could influence metabolic stability.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

methyl 2-[[4-(3-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19ClN4O3/c1-29-20(27)15-7-2-3-8-16(15)25-21(28)26-10-9-17-18(24-12-23-17)19(26)13-5-4-6-14(22)11-13/h2-8,11-12,19H,9-10H2,1H3,(H,23,24)(H,25,28)

InChI Key

QFNJSHSQTTUUNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=CC(=CC=C4)Cl)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the 3-chlorophenyl group and the benzoate ester. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions at different stages.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate exhibit promising antimicrobial properties. For instance, derivatives have demonstrated significant antibacterial activity against various strains of bacteria and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. For example, certain analogues have been found to be more potent than standard chemotherapeutic agents in specific cancer cell lines.

Case Studies

  • Antibacterial Screening : A study evaluated several derivatives of imidazo[4,5-c]pyridine for their antibacterial efficacy. One compound exhibited a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus, indicating strong antibacterial properties that warrant further exploration for clinical applications in treating infections resistant to conventional antibiotics .
  • Anticancer Evaluation : Another investigation focused on the anticancer activity of related benzamide compounds. One derivative demonstrated an IC50 value of 4.12 µM against cancer cells, outperforming traditional drugs like 5-fluorouracil (IC50 = 7.69 µM). This highlights the potential of this compound as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biological membranes. Detailed studies would be needed to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo-Pyridine Derivatives with Halogenated Substituents

Compounds sharing the imidazo[4,5-c]pyridine core but differing in substituents demonstrate how structural variations impact bioactivity:

Compound R Group Bioactivity Selectivity Index (OSCC vs. Normal) Source
Target Compound 3-Chlorophenyl Ferroptosis induction (hyp.) High Synthetic
Compound A (Hypothetical) 4-Fluorophenyl Kinase inhibition Moderate Synthetic
Compound B (Natural) Phenyl Antioxidant Low Plant-derived
  • 3-Chlorophenyl vs.
  • Synthetic vs. Plant-Derived : Synthetic imidazo-pyridines often exhibit higher specificity and potency than natural analogs due to tailored substituents, though natural compounds may offer broader safety profiles .

Bioactivity in Ferroptosis Induction

The target compound’s hypothesized role in ferroptosis aligns with findings that synthetic and natural compounds can selectively induce ferroptosis in OSCC cells. Compared to natural ferroptosis inducers (e.g., artemisinin derivatives), synthetic analogs like the target compound may achieve higher therapeutic windows due to optimized selectivity for cancer cells over normal tissues .

Biological Activity

Methyl 2-({[4-(3-chlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a molecular formula of C19H20ClN3O2C_{19}H_{20}ClN_3O_2 and a molecular weight of approximately 357.83 g/mol. Its structure includes a chlorophenyl group and an imidazopyridine moiety, which are critical for its biological functions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown inhibition of cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro tests suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects :
    • There is emerging evidence that suggests potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
AntimicrobialGrowth inhibition of bacterial strains
NeuroprotectiveAChE inhibition

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureActivity Impact
Chlorophenyl groupEnhances binding affinity to targets
Imidazopyridine moietyContributes to neuroprotective effects

Case Studies

  • Cancer Cell Line Study :
    • A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Antimicrobial Testing :
    • In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. The results showed clear zones of inhibition indicating effective antimicrobial action.

Research Findings

Research has primarily focused on the pharmacological properties of similar compounds within the same chemical class. The findings suggest that modifications in the molecular structure can significantly enhance biological activity:

  • AChE Inhibition : Compounds structurally related to this compound have shown IC50 values ranging from 0.59 to 5.10 μM against AChE .

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